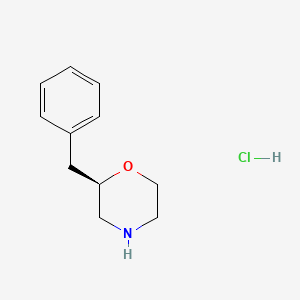

(R)-2-benzylmorpholine hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-benzylmorpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11;/h1-5,11-12H,6-9H2;1H/t11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGLIPFPULQKWIQ-RFVHGSKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H](CN1)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131887-53-1 | |

| Record name | Morpholine, 2-(phenylmethyl)-, hydrochloride (1:1), (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131887-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Ii. Enantioselective Synthesis Methodologies of R 2 Benzylmorpholine Hydrochloride

Strategies for Chiral Induction and Stereocontrol

The creation of the specific stereochemistry of (R)-2-benzylmorpholine relies on precise control during the synthesis. This is achieved either by introducing chirality into an achiral molecule using a chiral catalyst or reagent, or by separating a mixture of enantiomers.

Asymmetric Epoxidation Approaches

Asymmetric epoxidation of allylic alcohols represents a powerful strategy for establishing the required stereocenters in the synthesis of chiral compounds like (R)-2-benzylmorpholine.

The Sharpless asymmetric epoxidation is a highly reliable and predictable method for the enantioselective synthesis of 2,3-epoxyalcohols from allylic alcohols. nih.govresearchgate.netnih.gov This reaction utilizes a catalyst system composed of titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET) to direct the epoxidation to a specific face of the double bond, with tert-butyl hydroperoxide serving as the oxidant. nih.gov

| Parameter | Description |

| Starting Material | trans-Cinnamyl alcohol |

| Key Reaction | Sharpless Asymmetric Epoxidation |

| Overall Yield | 24% |

Chemoenzymatic Methodologies

Chemoenzymatic synthesis combines the selectivity of biocatalysts with traditional chemical reactions to create efficient and environmentally friendly synthetic routes. nih.govbenthamdirect.com Enzymes, such as lipases and epoxide hydrolases, are particularly useful for their ability to catalyze reactions with high regio- and stereoselectivity under mild conditions. ingentaconnect.comnih.gov

One viable chemoenzymatic strategy for producing enantiopure precursors to (R)-2-benzylmorpholine involves the kinetic resolution of a racemic epoxide. For instance, the biocatalytic resolution of racemic benzyl (B1604629) glycidyl (B131873) ether can be achieved using the fungus Talaromyces flavus, which contains an epoxide hydrolase. nih.gov This enzyme selectively hydrolyzes one enantiomer of the epoxide, leaving the other enantiomer in high enantiomeric purity. Similarly, whole cells of Bacillus alcalophilus have been used to kinetically resolve benzyl glycidyl ether, yielding (S)-benzyl glycidyl ether and (R)-3-benzyloxypropane-1,2-diol. chemicalbook.com The remaining enantiomerically enriched (R)-benzyl glycidyl ether can then be converted to (R)-2-benzylmorpholine through subsequent chemical steps. chemicalbook.comnih.gov

Lipase-catalyzed kinetic resolution is another prominent chemoenzymatic method. ingentaconnect.comnih.govnih.gov For example, Amano Lipase PS-C II has been effectively used for the kinetic resolution of racemic alcohols, achieving high enantiomeric excess. nih.gov This type of resolution could be applied to a suitable alcohol intermediate in a synthetic route to (R)-2-benzylmorpholine.

| Method | Biocatalyst | Substrate | Product |

| Biocatalytic Resolution | Talaromyces flavus (epoxide hydrolase) | Racemic benzyl glycidyl ether | (R)-benzyl glycidyl ether |

| Biocatalytic Resolution | Bacillus alcalophilus | Racemic benzyl glycidyl ether | (S)-benzyl glycidyl ether & (R)-3-benzyloxypropane-1,2-diol |

| Lipase-Catalyzed Resolution | Amano Lipase PS-C II | Racemic alcohols | Enantiomerically pure alcohols and esters |

Chiral Resolution Techniques

Chiral resolution is a traditional yet effective method for separating enantiomers from a racemic mixture. This approach is widely used in industrial-scale production.

The resolution of racemic 2-benzylmorpholine (B134971) can be accomplished through the formation of diastereomeric salts using a chiral resolving agent. researchgate.net Dibenzoyl-L-tartaric acid is a commonly employed resolving agent for this purpose. chemicalbook.com The process involves reacting the racemic base (2-benzylmorpholine) with the chiral acid in a suitable solvent. chemicalbook.com This reaction forms two diastereomeric salts with different physical properties, such as solubility. mdpi.com

The difference in solubility allows for the separation of the diastereomers by fractional crystallization. The less soluble diastereomeric salt will precipitate from the solution, and after filtration, the desired enantiomer can be recovered by treating the salt with a base to neutralize the resolving agent. This method has been reported for the resolution of 2-benzylmorpholine, leading to the isolation of the desired enantiomer. researchgate.net

| Parameter | Description |

| Racemic Mixture | (±)-2-Benzylmorpholine |

| Resolving Agent | Dibenzoyl-L-tartaric Acid |

| Principle | Formation of diastereomeric salts with different solubilities |

| Separation Method | Fractional Crystallization |

Hydrolytic kinetic resolution (HKR) is a highly efficient method for resolving racemic terminal epoxides. The reaction typically employs a chiral catalyst, such as a chiral (salen)Co(III) complex, to catalyze the addition of water to one enantiomer of the epoxide at a much faster rate than the other. nih.gov This leaves the unreacted epoxide enantiomerically enriched. The HKR method is known for its broad substrate scope and the high enantiomeric excess (>99% ee) that can be achieved for both the recovered epoxide and the resulting 1,2-diol product. nih.gov

In the context of synthesizing (R)-2-benzylmorpholine, HKR can be applied to a racemic epoxide precursor. For example, the bioresolution of benzyl glycidyl ether using microorganisms like Talaromyces flavus or Bacillus alcalophilus is a form of hydrolytic kinetic resolution. nih.govchemicalbook.com These biocatalysts contain epoxide hydrolases that selectively hydrolyze one enantiomer of the epoxide, providing access to the other enantiomer in high purity. The resulting enantiomerically pure (R)-benzyl glycidyl ether is a valuable intermediate that can be subsequently converted to (R)-2-benzylmorpholine. chemicalbook.com

| Method | Catalyst/Biocatalyst | Substrate | Products |

| Hydrolytic Kinetic Resolution | Chiral (salen)Co(III) complex | Racemic terminal epoxides | Enantioenriched epoxide and 1,2-diol |

| Biocatalytic Hydrolysis | Talaromyces flavus / Bacillus alcalophilus | Racemic benzyl glycidyl ether | Enantioenriched benzyl glycidyl ether and corresponding diol |

Asymmetric Organocatalysis

Asymmetric organocatalysis utilizes small organic molecules as catalysts to induce chirality in a substrate. This field has provided powerful tools for the enantioselective synthesis of a variety of chiral compounds, including precursors to (R)-2-benzylmorpholine.

The proline-catalyzed α-aminooxylation of aldehydes is a well-established organocatalytic method for the synthesis of chiral α-hydroxy aldehydes, which are valuable precursors for molecules like (R)-2-benzylmorpholine. This reaction typically involves the reaction of an aldehyde with a nitrosobenzene (B162901) derivative in the presence of L-proline or a proline derivative as the catalyst.

The proposed mechanism involves the formation of a key enamine intermediate between the aldehyde and proline. nih.gov This enamine then attacks the nitrosobenzene, and the chiral environment provided by the proline catalyst directs the approach of the electrophile, leading to the formation of the desired enantiomer of the α-aminooxy aldehyde. Subsequent reduction of the aldehyde and the N-O bond, followed by cyclization, can yield the target morpholine (B109124) structure. While a direct synthesis of (R)-2-benzylmorpholine using this method is not explicitly detailed in the literature, the synthesis of chiral building blocks through this methodology is a common strategy.

The direct and enantioselective organocatalytic α-chlorination of aldehydes provides a route to chiral α-chloro aldehydes, which are versatile intermediates in organic synthesis. organic-chemistry.org These chlorinated aldehydes can be converted to key precursors for (R)-2-benzylmorpholine. The reaction is often catalyzed by a chiral amine, such as a derivative of proline or an imidazolidinone. organic-chemistry.orgprinceton.edu

In a typical procedure, an aldehyde is reacted with a chlorine source, such as N-chlorosuccinimide (NCS), in the presence of the organocatalyst. organic-chemistry.org The catalyst forms a chiral enamine with the aldehyde, which then reacts with the electrophilic chlorine source in a stereocontrolled manner. organic-chemistry.org This methodology has been shown to be effective for a range of aldehydes, affording the corresponding α-chloro aldehydes with high enantioselectivity. princeton.edu The resulting chiral α-chloro aldehyde can then be subjected to a series of transformations, including reduction of the aldehyde to an alcohol and subsequent cyclization with an appropriate amino alcohol to form the morpholine ring. An organocatalytic enantioselective chlorocycloetherification has also been reported for accessing chiral morpholines. rsc.org

Table 2: Representative Organocatalysts for α-Functionalization of Aldehydes

| Catalyst Type | Example | Targeted Reaction |

| Amino Acid | L-Proline | α-Aminooxylation |

| Imidazolidinone | MacMillan Catalyst | α-Chlorination |

| Cinchona Alkaloid Derivative | Quinine-derived catalyst | Chlorocycloetherification |

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary is removed. This approach is a reliable and well-established strategy for asymmetric synthesis.

Chiral amino alcohols, which are often derived from readily available natural sources like amino acids, can be employed as chiral auxiliaries in the synthesis of (R)-2-benzylmorpholine. For instance, a chiral amino alcohol can be condensed with a suitable electrophile to form an intermediate that undergoes a diastereoselective reaction. A practical synthesis of chiral 1,2-amino alcohols and morpholin-2-ones has been reported using pseudoephedrine as a chiral auxiliary. nih.gov

In a potential synthetic route towards (R)-2-benzylmorpholine, a chiral amino alcohol could be used to control the stereochemistry of a key bond-forming reaction, such as the addition of a benzyl group. The diastereomeric products could then be separated, and the auxiliary removed to yield the enantiomerically enriched target molecule.

Evans oxazolidinones are a widely used class of chiral auxiliaries that have proven to be highly effective in a variety of asymmetric transformations, including aldol (B89426) reactions and alkylations. youtube.comresearchgate.net The (R)-4-benzyl-2-oxazolidinone auxiliary, derived from L-phenylalanine, is a common choice for these reactions. nordmann.globalguidechem.com

In the context of synthesizing (R)-2-benzylmorpholine, an N-acyl oxazolidinone could be used to introduce the chiral center. For example, the enolate of an N-propionyl oxazolidinone can be alkylated with a benzyl halide. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, leading to a highly diastereoselective alkylation. uwindsor.ca Following the alkylation, the chiral auxiliary can be cleaved to reveal a chiral carboxylic acid derivative, which can then be converted to (R)-2-benzylmorpholine through a series of standard transformations. The predictability and high diastereoselectivity of reactions involving Evans auxiliaries make this a robust strategy for controlling the stereochemistry at the C2 position of the morpholine ring. youtube.com

Table 3: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Precursor | Typical Application |

| (R)-4-Benzyl-2-oxazolidinone | L-Phenylalanine | Diastereoselective alkylations, aldol reactions |

| Pseudoephedrine | (1R,2S)-(-)-Norephedrine | Diastereoselective alkylations |

| 8-Phenylmenthol | Pulegone | Asymmetric Diels-Alder reactions |

Ring-Forming Reactions and Stereospecific Transformations

The construction of the chiral morpholine ring of (R)-2-benzylmorpholine is achieved through various synthetic strategies that ensure the correct stereochemistry at the C2 position. These methods include the cyclization of amino alcohols, ring-opening of epoxides, intramolecular reductive amination, and the reduction of lactam precursors.

Cyclization of Amino Alcohols

The intramolecular cyclization of appropriately substituted amino alcohols is a direct approach to forming the morpholine ring. The stereochemistry of the final product is often dictated by the configuration of the starting chiral amino alcohol.

A notable method for the synthesis of (R)-2-benzylmorpholine involves the stereospecific rearrangement of a β-amino alcohol, which proceeds through a transient aziridinium (B1262131) ion intermediate. This strategy has been effectively demonstrated starting from the readily available and chiral L-phenylalaninol. mdpi.comresearchgate.net

The synthesis commences with the N-alkylation of L-phenylalaninol with 2-bromoethanol (B42945) to furnish the key β-amino alcohol intermediate, (R)-2-((2-hydroxyethyl)amino)-3-phenylpropan-1-ol. mdpi.com The critical step in this sequence is the stereospecific rearrangement of this intermediate, which is promoted by a catalytic amount of trifluoroacetic anhydride (B1165640) ((CF₃CO)₂O). mdpi.comresearchgate.net This reagent activates the primary hydroxyl group, facilitating an intramolecular nucleophilic attack by the nitrogen atom to form a transient, high-energy aziridinium ion. The subsequent intramolecular attack by the pendant hydroxyl group at the benzylic position of the aziridinium ring proceeds with inversion of configuration, leading to the formation of the desired (R)-2-benzylmorpholine. mdpi.com This rearrangement occurs stereospecifically, ensuring the transfer of chirality from the starting amino alcohol to the final morpholine product. The final step involves the conversion of the resulting morpholine to its hydrochloride salt.

Table 1: Key Intermediates and Reagents for Stereospecific Rearrangement

| Starting Material | Key Intermediate | Rearrangement Catalyst | Final Product |

| L-Phenylalaninol | (R)-2-((2-hydroxyethyl)amino)-3-phenylpropan-1-ol | Trifluoroacetic anhydride | (R)-2-Benzylmorpholine |

Ring Opening of Epoxides

The ring-opening of chiral epoxides with suitable nucleophiles is a powerful and widely used method for constructing substituted morpholines. The stereochemistry of the epoxide dictates the stereochemical outcome of the final product.

Intramolecular Reductive Amination Strategies

Intramolecular reductive amination offers a convergent approach to the synthesis of cyclic amines like morpholines. This strategy typically involves the formation of an imine or enamine from a linear precursor containing both an amine and a carbonyl group, followed by in-situ reduction.

For the synthesis of (R)-2-benzylmorpholine, a hypothetical precursor would be an amino-aldehyde or amino-ketone. For instance, the reductive amination of a suitably protected amino-aldehyde, derived from a chiral precursor, could lead to the formation of the morpholine ring. A concise enantioselective synthesis of related (R)-benzylmorpholine derivatives has been achieved employing a palladium-catalyzed intramolecular reductive amination of an azido (B1232118) aldehyde as a key step. researchgate.net This highlights the potential of such strategies in accessing this chiral scaffold.

Reductive Cyclization of Lactams

The reduction of a chiral lactam (a cyclic amide) is another effective method for the preparation of the corresponding cyclic amine. This approach allows for the establishment of the stereocenter prior to the final ring reduction.

The synthesis of (R)-2-benzylmorpholine via this route would involve the initial preparation of the chiral lactam, (R)-5-benzylmorpholin-3-one. This lactam can be synthesized through various methods, including the cyclization of N-substituted amino acids or their derivatives. Once the chiral lactam is obtained, it can be reduced to the corresponding morpholine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This reduction step converts the amide functionality to an amine without affecting the stereocenter at the C2 position. The resulting (R)-2-benzylmorpholine can then be converted to its hydrochloride salt.

Advanced Synthetic Protocols and Scalability

The successful transition from a laboratory-scale synthesis to large-scale manufacturing is a cornerstone of chemical process development. nih.gov This evolution necessitates the development of a process that is not only high-yielding but also safe, cost-effective, and environmentally sustainable. For (R)-2-benzylmorpholine hydrochloride, this involves a critical evaluation of each synthetic step to ensure its feasibility and efficiency at an industrial scale.

Process development for the synthesis of this compound focuses on identifying and optimizing a synthetic route that can be reliably implemented on a large scale. Key considerations include the choice of raw materials, reaction conditions, and purification methods. Early-stage laboratory syntheses often prioritize novelty and expediency, sometimes employing reagents and techniques that are unsuitable for pilot plant or commercial production. researchgate.net

For instance, synthetic routes utilizing hazardous reagents such as lithium aluminum hydride for reduction steps, while effective in the lab, are often avoided in large-scale production due to safety concerns and complex handling requirements. google.com Similarly, the use of strong oxidizers like sodium periodate (B1199274) presents challenges for industrial application. google.com Process chemists therefore seek alternative, safer reducing agents and oxidation systems that are more amenable to large-scale operations.

Another significant challenge in scaling up is the reliance on chromatographic purification to achieve the desired enantiomeric and chemical purity. nih.gov While common in the lab, chromatography is often impractical and costly for producing multi-kilogram or ton-scale quantities of a target compound. nih.gov Development efforts thus concentrate on designing synthetic steps that yield intermediates and a final product with high purity, which can be isolated through crystallization. Crystallization-induced resolution or the use of chiral acids to form diastereomeric salts that can be separated by simple filtration are highly desirable strategies.

The table below outlines key parameters that are evaluated during the process development and scale-up phase of a hypothetical synthesis of (R)-2-benzylmorpholine.

Table 1: Key Process Development and Scale-Up Parameters

| Parameter | Laboratory-Scale Focus | Scale-Up Consideration | Rationale for Change |

|---|---|---|---|

| Starting Materials | Readily available, high-purity reagents | Cost-effective, commercially available raw materials from reliable suppliers | Economic viability and supply chain security are paramount for industrial production. nih.gov |

| Reagents | Potentially hazardous but effective (e.g., LiAlH₄) | Safer, more manageable alternatives (e.g., catalytic hydrogenation) | Minimizes operational risks and simplifies reactor and plant requirements. google.com |

| Solvents | Variety of solvents, including chlorinated solvents | "Green" solvents, solvent recycling protocols | Reduces environmental impact and operational costs. |

| Purification | Column chromatography | Crystallization, distillation, extraction | Avoids the high cost, solvent consumption, and low throughput of large-scale chromatography. nih.gov |

| Reaction Monitoring | Thin-Layer Chromatography (TLC), NMR | Process Analytical Technology (PAT), e.g., in-line IR or calorimetry | Enables real-time understanding and control of the reaction, improving consistency and safety. acs.org |

| Stereocontrol | Chiral auxiliaries, asymmetric catalysis | Optimization of catalyst loading, crystallization-based resolution | Balances the cost of chiral catalysts/auxiliaries with the efficiency of the stereoselective step. |

A robust process will also feature a low Process Mass Intensity (PMI), which is the ratio of the total mass of materials used (water, solvents, reagents, raw materials) to the mass of the active product obtained. nih.gov Minimizing PMI is a key goal of green chemistry and leads to more efficient and sustainable manufacturing.

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. drreddys.comrsc.org Instead of using large batch reactors, reagents are pumped through a network of tubes or microreactors where the reaction occurs. drreddys.com This methodology offers significant advantages in terms of safety, efficiency, and scalability, making it a highly attractive option for the synthesis of this compound.

One of the primary benefits of flow chemistry is superior heat and mass transfer. unimi.it The high surface-area-to-volume ratio in flow reactors allows for precise temperature control, which is critical for reactions that are highly exothermic or require cryogenic conditions. unimi.it This enhanced control can lead to higher selectivity, reduced by-product formation, and improved safety, as the risk of thermal runaway is significantly diminished. google.com

For a multi-step synthesis, flow chemistry enables "telescoping," where multiple reaction steps are connected in sequence without the need to isolate and purify intermediates. nih.gov This can dramatically shorten production times and reduce waste. A potential telescoped continuous process for a related chiral morpholine intermediate has been demonstrated, showcasing the feasibility of this approach. unimi.it For example, a key Grignard reaction in the synthesis of a pharmaceutical intermediate was shown to have potential for being run as a continuous process. acs.org

The table below compares a traditional batch synthesis with a potential continuous flow process for a key transformation in the synthesis of a chiral morpholine derivative.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

| Feature | Batch Process | Continuous Flow Process | Advantage of Flow |

|---|---|---|---|

| Reaction Volume | Large, single vessel | Small, distributed volume within the reactor | Minimized quantity of hazardous material at any given time, enhancing safety. mdpi.com |

| Heat Transfer | Limited by vessel surface area | High surface-area-to-volume ratio | Excellent temperature control, reducing side reactions and improving product quality. unimi.it |

| Mixing | Dependent on stirrer efficiency | Rapid and efficient diffusion mixing | Improved reaction kinetics and consistency. google.com |

| Scalability | Requires larger reactors (re-engineering) | Achieved by running the system for a longer duration ("scaling out") or parallelization | More straightforward and predictable scale-up. nih.gov |

| Process Integration | Isolation of intermediates required | Multiple steps can be "telescoped" into one continuous operation | Reduced manual handling, shorter cycle times, and lower plant footprint. unimi.itnih.gov |

| Safety | Higher risk of thermal runaway | Inherently safer due to small reaction volumes and superior heat control | Allows for the use of reaction conditions (e.g., high pressure/temperature) that are unsafe in batch. |

The development of a continuous flow process for this compound would involve designing and optimizing individual reactor modules for each synthetic step, followed by their integration into a seamless, automated system. drreddys.com This approach represents a modern, efficient, and scalable strategy for the manufacturing of this important chiral compound.

Iii. Stereochemical Principles and Chiral Recognition in R 2 Benzylmorpholine Hydrochloride Research

Absolute Configuration Assignment and Determination

The designation "(R)" in (R)-2-benzylmorpholine hydrochloride refers to its absolute configuration at the chiral center, the carbon atom at the 2-position of the morpholine (B109124) ring, which is bonded to the benzyl (B1604629) group. The assignment of this configuration is based on the Cahn-Ingold-Prelog (CIP) priority rules, where the substituents around the chiral center are ranked by atomic number. For (R)-2-benzylmorpholine, the substituents would be prioritized, and if the sequence from highest to lowest priority traces a clockwise direction with the lowest priority group pointing away, the configuration is assigned as 'R'.

The definitive experimental method for determining the absolute configuration of a crystalline compound is single-crystal X-ray crystallography. nih.gov This technique provides a detailed three-dimensional map of the electron density of the molecule, allowing for the unambiguous assignment of the spatial arrangement of its atoms. nih.gov In cases where obtaining a suitable single crystal of the enantiomerically pure compound is challenging, an alternative approach involves the formation of a salt or cocrystal with a chiral auxiliary of a known absolute configuration. The absolute configuration of the target molecule can then be determined relative to the known chiral probe within the crystal lattice. nih.gov

Another powerful technique for determining absolute configuration, especially for microcrystalline powders, is Microcrystal Electron Diffraction (MicroED). banglajol.infogoogle.com This method can be used when crystals are too small for conventional X-ray diffraction and can also employ chiral probes to establish the absolute stereochemistry. banglajol.info

Table 1: Methods for Absolute Configuration Determination

| Method | Principle | Application |

| Single-Crystal X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the precise three-dimensional arrangement of atoms. | The gold standard for unambiguous absolute configuration determination of crystalline compounds. nih.gov |

| Chiral Auxiliary Crystallization | Formation of a diastereomeric salt or cocrystal with a compound of known absolute configuration. | Used when the target compound does not readily form suitable single crystals. The configuration is determined relative to the known chiral agent. nih.gov |

| Microcrystal Electron Diffraction (MicroED) | Electron diffraction on micro-sized crystals to obtain structural information. | Particularly useful for samples that do not form large single crystals. Can be combined with chiral probes. banglajol.infogoogle.com |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule. | A spectroscopic method that can be used for molecules in solution. The experimental spectrum is compared with theoretical calculations. |

| Chemical Correlation | Converting the molecule of unknown configuration into a compound of known stereochemistry through stereospecific reactions. | Establishes a relative configuration that can be linked to a known absolute standard. |

Enantiomeric Purity and Control in Synthesis

For a chiral drug, it is crucial to produce it in a highly enantiomerically pure form, as the other enantiomer (the distomer) may be inactive, less active, or even cause undesirable side effects. The synthesis of this compound, therefore, requires stringent control to ensure a high enantiomeric excess (e.e.).

The synthesis of chiral morpholine derivatives can be achieved through various stereoselective strategies. banglajol.info One common approach involves the use of a chiral pool starting material, a readily available enantiomerically pure natural product that can be chemically transformed into the desired molecule. Alternatively, asymmetric synthesis can be employed, where a prochiral substrate is converted into a chiral product using a chiral catalyst or reagent. For 2-benzylmorpholine (B134971), resolution of the racemic mixture is a reported method to separate the enantiomers. nih.gov

The enantiomeric purity of the final product is typically assessed using chiral analytical techniques. Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Capillary Electrophoresis (CE) are powerful methods for separating and quantifying enantiomers. wvu.edumdpi.com These techniques often utilize a chiral stationary phase (in HPLC) or a chiral selector added to the mobile phase or running buffer (in HPLC and CE) that interacts differently with each enantiomer, leading to their separation. wvu.edumdpi.com

Table 2: Techniques for Enantiomeric Purity Analysis

| Technique | Principle | Common Chiral Selectors |

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA), leading to different retention times. | Polysaccharide derivatives (e.g., cellulose, amylose), cyclodextrins, proteins, Pirkle-type phases. mdpi.com |

| Chiral Capillary Electrophoresis (CE) | Differential migration of enantiomers in a capillary under the influence of an electric field, due to their interaction with a chiral selector in the background electrolyte. | Cyclodextrins and their derivatives, chiral crown ethers, macrocyclic antibiotics. wvu.edu |

| Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents | A chiral lanthanide shift reagent is added to the sample, which forms diastereomeric complexes with the enantiomers, resulting in separate signals in the NMR spectrum. | Europium or praseodymium complexes of chiral ligands like tris(3-(heptafluoropropylhydroxymethylene)-(+)-camphorate). |

Conformational Analysis and Preferred Geometries

The morpholine ring in this compound is not planar and, similar to cyclohexane, can adopt several conformations. The most stable conformation is typically a chair form, which minimizes torsional strain and steric interactions. In this chair conformation, substituents on the ring can be oriented in either an axial or an equatorial position.

For (R)-2-benzylmorpholine, the bulky benzyl group at the C-2 position would be expected to preferentially occupy the equatorial position to minimize 1,3-diaxial interactions, which are a form of steric hindrance. This preference for the equatorial position is a common feature in substituted six-membered heterocyclic rings. nih.govpsu.edu The nitrogen atom in the morpholine ring can also undergo inversion, but in the hydrochloride salt form, it will be protonated, which can influence the conformational equilibrium.

Computational methods, such as molecular mechanics and quantum chemical calculations, are often employed to predict the relative energies of different conformations and to determine the most stable geometry. nih.govnih.gov Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the conformation in solution by analyzing coupling constants and Nuclear Overhauser Effect (NOE) data.

Stereochemical Impact on Molecular Interactions

The specific three-dimensional structure of this compound, defined by its absolute configuration and preferred conformation, is critical for its interaction with biological targets such as receptors or enzymes. The principle of chiral recognition dictates that the binding site of a biological macromolecule is itself chiral and will, therefore, interact differently with the two enantiomers of a chiral drug.

The "three-point interaction model" provides a conceptual framework for understanding chiral recognition. wvu.edu This model posits that for a chiral molecule to be distinguished from its enantiomer by a binding site, there must be at least three points of interaction between the molecule and the receptor. At least one of these interactions must be stereospecific.

In the case of this compound, the key functional groups that can participate in intermolecular interactions are the protonated amine (potential for ionic bonding and hydrogen bonding), the ether oxygen (hydrogen bond acceptor), and the benzyl group (hydrophobic or van der Waals interactions). The precise spatial arrangement of these groups in the (R)-enantiomer will determine its ability to fit into a specific binding pocket and to form favorable interactions. The (S)-enantiomer, being a mirror image, would not be able to achieve the same optimal fit and interactions, leading to a difference in biological activity.

Iv. Utility of R 2 Benzylmorpholine Hydrochloride As a Chiral Synthon and Precursor

Precursor for Enantiopure Pharmaceutical Intermediates

The chiral morpholine (B109124) scaffold is a privileged structure found in numerous biologically active compounds. (R)-2-benzylmorpholine hydrochloride serves as a key starting material for introducing this motif in an enantiomerically pure form, which is a critical aspect in the development of modern pharmaceuticals.

Separately, an alternative synthesis for (R)-2-benzylmorpholine itself has been developed, highlighting its importance as a target molecule, notably as an appetite suppressant agent. nih.gov This underscores the value of the compound, even if its role as a direct precursor for the aforementioned examples is not its primary application.

The utility of (R)-2-benzylmorpholine and related chiral synthons is more clearly demonstrated in the synthesis of other complex morpholine-containing drugs. The morpholine ring is a key pharmacophore that can improve properties such as aqueous solubility and metabolic stability. acs.org

Reboxetine: This selective norepinephrine (B1679862) reuptake inhibitor is a key example of a drug built around a 2-substituted morpholine core. rsc.orgsemanticscholar.org While Reboxetine is a racemic mixture of (R,R) and (S,S) enantiomers, the (S,S) enantiomer is known to be the more potent of the two. rsc.org Efficient, stereospecific syntheses have been developed to access these enantiopure forms. A notable synthesis of (+)-(S,S)-Reboxetine starts from the related chiral synthon, (S)-2-(hydroxymethyl)morpholine, which is elaborated over eight steps to yield the final product with 99% enantiomeric excess. nih.gov This demonstrates the principle that chiral 2-substituted morpholines are the foundational building blocks for this class of antidepressants.

Phenampromide: A direct synthetic link exists for the opioid analgesic (R)-Phenampromide. An efficient synthesis of this compound with high enantiopurity (>99% ee) has been described via the formation of an aziridinium (B1262131) ion as a key step. nih.gov The synthesis of (R)-2-benzylmorpholine itself has been accomplished from trans-cinnamyl alcohol, establishing it as a readily accessible chiral precursor for such transformations. nih.gov

It is important to note that some molecules listed as examples are not structurally suited for synthesis from a morpholine-based precursor. Bepridil , a calcium channel blocker, is a tertiary amine that incorporates a pyrrolidine (B122466) ring, not a morpholine ring, in its structure. researchgate.netrsc.org Similarly, the anticonvulsant Lacosamide is a functionalized amino acid derivative, and its synthesis typically originates from precursors like D-serine, with no involvement of a morpholine scaffold.

| Target Molecule | Key Precursor Type | Significance of Chiral Morpholine Synthon |

|---|---|---|

| Reboxetine | (S)-2-(hydroxymethyl)morpholine | Demonstrates the utility of chiral 2-substituted morpholines as foundational scaffolds for selective norepinephrine reuptake inhibitors. nih.gov |

| (R)-Phenampromide | (R)-2-benzylmorpholine | Serves as a key chiral building block for the synthesis of this potent opioid analgesic. nih.gov |

Application in Peptide Synthesis and Peptidomimetics

Peptidomimetics are compounds designed to mimic natural peptides, often with improved stability, bioavailability, and receptor selectivity. nih.gov This is frequently achieved by replacing labile peptide bonds or constraining the peptide backbone to favor a bioactive conformation. Heterocyclic scaffolds are a cornerstone of this strategy. nih.gov

While direct incorporation of the this compound unit into a peptide chain is not widely documented, its structure presents significant potential as a peptidomimetic scaffold. Specifically, it can be viewed as a constrained mimetic of a phenylalanine residue. The rigid morpholine ring locks the dihedral angles, reducing conformational flexibility, while the (R)-configured benzyl (B1604629) group projects into space in a manner analogous to the side chain of phenylalanine. This pre-organization can lead to enhanced binding affinity and selectivity for target receptors.

The general principle is well-established. For instance, new peptidomimetics of the opioid peptide morphiceptin (B1676752) have been created by replacing the central proline residue with a novel, rigid cyclopentane (B165970) β-amino acid to enhance interaction with the μ-opioid receptor. rsc.org Similarly, various strategies exist for the solid-phase synthesis of peptides containing novel amino acids, such as those with benzimidazole (B57391) side chains, to create new functionalities. nih.gov Although a specific application for (R)-2-benzylmorpholine in this context is yet to be broadly realized, its structural characteristics make it a prime candidate for the design of novel peptidomimetics targeting systems where a constrained phenylalanine analogue is desired.

Role in the Construction of Polycyclic Scaffolds

The development of drugs based on complex, three-dimensional polycyclic scaffolds is a growing area of medicinal chemistry, aimed at creating molecules with novel pharmacological profiles. nih.govuq.edu.au The rigid framework of (R)-2-benzylmorpholine makes it an excellent starting point for the diastereoselective synthesis of such complex structures. rsc.org

A compelling example is the use of a benzylmorpholine scaffold in the creation of novel antimalarial agents. Researchers have synthesized and profiled a benzylmorpholine 1,2,4,5-tetraoxane analogue , a complex polycyclic system. nih.gov This work led to the identification of endoperoxide molecules with potent in vitro activity against Plasmodium falciparum. nih.gov The synthesis of these intricate molecules highlights the utility of the benzylmorpholine core in building sophisticated, sp³-rich structures that are otherwise difficult to access.

Modern synthetic methods continue to expand the possibilities for creating complex morpholine-based architectures. Rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols provides a pathway to highly substituted morpholines with excellent diastereoselectivity. rsc.org Furthermore, organocatalytic enantioselective halocyclization can furnish morpholines containing a quaternary stereocenter. rsc.org These advanced techniques, applied to synthons like (R)-2-benzylmorpholine, open the door to a vast chemical space of novel polycyclic scaffolds with potential applications in drug discovery.

| Scaffold Type | Core Structure | Application/Significance | Reference |

|---|---|---|---|

| Dispiro 1,2,4,5-tetraoxane | Benzylmorpholine | Used to construct potent antimalarial compounds with complex, polycyclic structures. | nih.gov |

| Highly Substituted Morpholines | Chiral Morpholine | Accessible via rhodium-catalyzed diastereoselective synthesis for building complex molecular frameworks. | rsc.org |

V. Mechanistic Investigations and Theoretical Studies

Exploration of Reaction Mechanisms in its Synthesis

The synthesis of 2-substituted morpholines, including the (R)-2-benzyl enantiomer, can be achieved through various synthetic routes. The mechanisms of these reactions are a subject of detailed investigation to optimize yield, stereoselectivity, and efficiency.

While specific kinetic studies on the synthesis of (R)-2-benzylmorpholine hydrochloride are not extensively documented in publicly available literature, general principles of morpholine (B109124) synthesis provide insight. The formation of the morpholine ring is influenced by stereoelectronic effects, which dictate the spatial arrangement of atoms and orbitals, thereby affecting the transition states and product stability. acs.orgwikipedia.org For instance, the anomeric effect can influence the stereochemistry at the C-2 position. acs.org

The reaction of morpholine with certain reagents has been shown to be under either kinetic or thermodynamic control, leading to different products. researchgate.net For example, the reaction of morpholine with t-butyl acetoacetate (B1235776) can yield an enaminoester under kinetic control or a ketoamide under thermodynamic control. researchgate.net Such studies highlight the importance of reaction conditions in directing the outcome of morpholine derivatization.

Detailed mechanistic and kinetic studies on the decomposition of the parent morpholine molecule have been conducted, providing insights into its stability and reactivity, which are crucial for understanding its behavior in various chemical transformations. nih.gov These studies have mapped out potential energy surfaces and calculated thermochemical and kinetic parameters for the self-decomposition of morpholine and its radicals. nih.gov

Table 1: Factors Influencing Morpholine Synthesis

| Factor | Description | Potential Impact on this compound Synthesis |

| Stereoelectronic Effects | The influence of orbital overlap on molecular conformation and reactivity. acs.orgwikipedia.org | Dictates the preferred stereochemical outcome, influencing the formation of the (R)-enantiomer. The anomeric effect can play a significant role. acs.org |

| Kinetic vs. Thermodynamic Control | The reaction pathway that is either fastest (kinetic) or leads to the most stable product (thermodynamic). researchgate.net | The choice of reaction conditions (temperature, time, reagents) can determine the final product distribution and yield. |

| Steric Hindrance | The spatial arrangement of atoms that can impede a chemical reaction. | The bulky benzyl (B1604629) group at the 2-position can influence the approach of reagents and the conformation of the transition state. |

| Catalyst Choice | The use of specific catalysts to promote a desired reaction pathway. nih.govorganic-chemistry.orgnih.gov | Transition metal catalysts are often employed to achieve high stereoselectivity in the synthesis of substituted morpholines. nih.govorganic-chemistry.org |

A prominent and atom-economical method for the N-alkylation of amines to produce compounds like benzylmorpholines involves the "hydrogen-borrowing" or "hydrogen autotransfer" mechanism. acs.orgrsc.orgwhiterose.ac.ukresearchgate.net This process typically utilizes a transition metal catalyst, such as those based on ruthenium, iridium, or nickel. acs.orgwhiterose.ac.ukrsc.org

The general mechanism proceeds as follows:

The catalyst oxidizes an alcohol to an intermediate aldehyde or ketone by "borrowing" hydrogen.

The amine then reacts with the carbonyl compound to form an imine (or enamine) with the elimination of water.

The catalyst returns the "borrowed" hydrogen to the imine, reducing it to the corresponding N-alkylated amine. whiterose.ac.uk

This methodology avoids the use of stoichiometric amounts of activating reagents and generates water as the only byproduct, making it an environmentally benign approach. rsc.orgrsc.org While specific studies detailing the hydrogen-borrowing synthesis of this compound are not prevalent, the general applicability of this mechanism to the N-alkylation of a wide range of amines with alcohols is well-established. acs.orgwhiterose.ac.uk

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides a powerful lens through which to examine the properties and reactivity of molecules like this compound. researchgate.netresearchgate.netacs.org

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are instrumental in understanding the structural and electronic differences between stereoisomers. researchgate.net For morpholine derivatives, these calculations can determine the preferred conformations, such as the chair conformation of the morpholine ring, and the orientation of substituents. researchgate.net

Computational methods are employed to predict the energetics of reaction pathways and the reactivity of molecules. acs.orgchemicalbook.com By calculating the energies of reactants, transition states, and products, researchers can determine activation barriers and reaction enthalpies, providing a deeper understanding of reaction mechanisms. nih.gov

For the parent morpholine molecule, computational studies have been used to derive thermochemical properties such as standard enthalpies of formation, entropies, and heat capacities. nih.gov These data are crucial for building kinetic models of its reactions. Furthermore, calculations of bond dissociation enthalpies can provide insights into the reactivity of different C-H and N-H bonds within the molecule. acs.org Quantum chemical calculations can also be used to predict reactivity descriptors such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are related to the molecule's ability to donate or accept electrons. physchemres.org

The solvent can have a profound impact on reaction rates and equilibria. Computational models can be used to simulate solvation effects and understand how the solvent influences reaction pathways. While specific studies on the solvation effects in the synthesis of this compound are not detailed in the literature, the general importance of considering the solvent environment in computational studies is widely recognized. For instance, in hydrogen-borrowing reactions, the polarity of the solvent can influence the stability of charged intermediates and transition states. In some cases, reactions can even be performed in water, highlighting the complex role of the solvent. rsc.org

Vi. Research on Derivatives and Analogues of 2 Benzylmorpholine

Structure-Activity Relationship (SAR) Studies at a Molecular Level

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For derivatives of 2-benzylmorpholine (B134971), these studies have elucidated the key structural features required for specific biological activities by examining how different substituents and stereochemical arrangements affect their interactions with biological targets.

The nature and position of substituents on the benzyl (B1604629) and morpholine (B109124) rings play a critical role in the activity of 2-benzylmorpholine analogues. Research has shown that even minor modifications can lead to significant changes in potency and selectivity.

In a series of morpholinyl Mannich base derivatives of 6-benzyl-1,3-benzodioxol-5-ol, the position of methoxy (B1213986) substituents on the benzyl moiety was found to be critical for the inhibition of tubulin polymerization. nih.gov The most potent compounds in this series were those with methoxy groups at the 2' and 4' positions or at the 2', 4', and 6' positions. nih.gov Conversely, a derivative with methoxy groups at the 3', 4', and 5' positions, which would most closely mimic the natural product podophyllotoxin (B1678966), was the least active. nih.gov

For 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, substitutions on the aryl and aryloxy rings were instrumental in defining their function as inhibitors of serotonin (B10506) and noradrenaline reuptake. nih.gov Similarly, in studies of indazole derivatives, substituting the R² position with a benzyl group was found to significantly increase activity. nih.gov The introduction of a more polar 4-benzylmorpholine (B76435) group in place of a phenyl ring has also been used as a strategy to improve physicochemical properties like lipophilicity and metabolic stability in other compound series. nih.gov

Table 1: Impact of Substituent Position on Biological Activity

| Base Scaffold | Substituent & Position | Effect on Activity | Source |

|---|---|---|---|

| 6-benzyl-1,3-benzodioxol-5-ol | 2',4'-dimethoxy on benzyl ring | Potent tubulin polymerization inhibitor | nih.gov |

| 6-benzyl-1,3-benzodioxol-5-ol | 2',4',6'-trimethoxy on benzyl ring | Potent tubulin polymerization inhibitor | nih.gov |

| 6-benzyl-1,3-benzodioxol-5-ol | 3',4',5'-trimethoxy on benzyl ring | Least active tubulin polymerization inhibitor | nih.gov |

| Indazole Derivative | Benzyl group at R² position | Significantly increased VEGF inhibition | nih.gov |

| 1,2,4-Triazine | 4-benzylmorpholine group | Improved polarity and metabolic stability | nih.gov |

Stereochemistry is a determining factor in the biological activity of many chiral compounds, including 2-benzylmorpholine derivatives. The spatial arrangement of atoms can dictate how a molecule fits into a binding site on a protein or enzyme.

Research into 2-[(phenoxy)(phenyl)methyl]morpholine derivatives has clearly established that the inhibition of serotonin and noradrenaline reuptake is dependent on the stereochemistry of the molecule. nih.gov The synthesis of single enantiomers, specifically the (SS) and (RR) forms, allowed for the identification of selective serotonin reuptake inhibitors (SRIs), selective noradrenaline reuptake inhibitors (NRIs), and dual SNRIs. nih.gov This demonstrates that the specific stereoisomer is a critical factor for the compound's pharmacological profile. nih.gov

Synthesis of Substituted Benzylmorpholine Derivatives

The creation of diverse libraries of substituted benzylmorpholine derivatives for SAR studies relies on efficient and adaptable synthetic methodologies. Researchers have employed various strategies to modify the core structure.

A key method for producing specific stereoisomers involves an enantioselective synthesis that uses a highly specific enzyme-catalyzed resolution of a racemic intermediate, such as n-butyl 4-benzylmorpholine-2-carboxylate. nih.gov This allows for the separation and isolation of the desired enantiomers for further testing. nih.gov

General synthetic routes for creating N-substituted derivatives often involve standard organic chemistry reactions. For instance, N-substituted normetazocine derivatives have been prepared through reductive amination using reagents like sodium borohydride, followed by acylation or alkylation to introduce various side chains. nih.gov Similar alkylation strategies, using substituted benzyl bromides in the presence of a base like potassium tert-butoxide, are common for modifying the nitrogen atom of a heterocyclic core, a technique applicable to the morpholine ring. nih.gov These synthetic schemes provide a framework for generating a wide range of analogues for biological evaluation. nih.govnih.gov

Mechanistic Insights from Analogue Interactions

Studying how analogues of 2-benzylmorpholine interact with specific biological macromolecules provides valuable insights into their mechanisms of action. This includes investigations into enzyme inhibition and binding to structural proteins.

The morpholine ring is a common feature in many biologically active compounds and has been incorporated into numerous enzyme inhibitors. Derivatives containing this moiety have been shown to target a wide array of enzymes implicated in various diseases.

Recent studies have highlighted the potential of morpholine-based compounds as anticancer agents through enzyme inhibition. nih.gov For example, certain morpholine-acetamide derivatives have demonstrated significant inhibitory activity against carbonic anhydrase, with IC₅₀ values comparable to the standard inhibitor acetazolamide. nih.gov Other research has successfully designed morpholine-containing compounds as potent and selective inhibitors of Ubiquitin-Specific Protease 1 (USP1), a key regulator in DNA damage repair processes. acs.org Furthermore, morpholine-substituted tetrahydroquinoline derivatives have emerged as promising mTOR inhibitors for targeted cancer therapy, with some compounds showing exceptional potency against lung cancer cell lines. mdpi.com The morpholine derivative N-(4-morpholinomethylene)ethanesulfonamide (MESA) has been found to target the NRF2 pathway, which is involved in cellular protection against oxidative stress. jst.go.jp

Table 2: Enzyme Inhibition by Various Morpholine Derivatives

| Enzyme/Target | Derivative Class | Key Finding / IC₅₀ Value | Source |

|---|---|---|---|

| Carbonic Anhydrase | Morpholine-acetamide derivatives | Compound 1h showed an IC₅₀ of 8.12 μM | nih.gov |

| Serotonin/Noradrenaline Transporters | 2-[(phenoxy)(phenyl)methyl]morpholine | Stereochemistry dictates selectivity and potency | nih.gov |

| USP1 | Morpholine-containing USP1 inhibitors | Compound 38-P2 showed potent enzymatic inhibition | acs.org |

| mTOR | Morpholine-substituted tetrahydroquinolines | Compound 10e showed an IC₅₀ of 0.033 µM against A549 cells | mdpi.com |

| NRF2 Pathway | N-(4-morpholinomethylene)ethanesulfonamide | Induced ferroptosis in tumor cells by targeting NRF2 | jst.go.jp |

A significant area of research for benzylmorpholine analogues has been their interaction with tubulin, a protein crucial for microtubule formation and cell division. Derivatives of 6-benzyl-1,3-benzodioxole are known to inhibit tubulin polymerization. nih.govnih.gov

These compounds are structurally similar to the natural product podophyllotoxin and appear to exert their effects by interacting with the colchicine (B1669291)/podophyllotoxin binding site on tubulin. nih.gov This interaction inhibits tubulin-dependent GTP hydrolysis and the binding of colchicine itself. nih.gov SAR studies revealed that the inhibitory effect is highly dependent on the substitution pattern on the benzyl ring. nih.gov Specifically, derivatives with methoxy substituents at the 2' and 4' positions or the 2', 4', and 6' positions were the most effective inhibitors of tubulin polymerization. nih.gov These findings underscore that the benzyl portion of these molecules plays a key role in their interaction with tubulin, and that specific substitution patterns are required for potent activity. nih.gov

Development of Novel Organocatalysts and Ligands from Morpholine Scaffolds

The morpholine ring, a core structure in (R)-2-benzylmorpholine, has emerged as a compelling, albeit challenging, scaffold for the development of novel organocatalysts and chiral ligands. Researchers have been inspired by the success of other nitrogen-containing heterocycles, like pyrrolidine (B122466) and piperidine, in asymmetric synthesis. nih.gov While the morpholine nucleus presents unique hurdles, its potential to create effective catalysts for stereoselective transformations continues to drive innovation in the field. frontiersin.org

Historically, enamines derived from morpholine have been considered orders of magnitude less reactive than their pyrrolidine-based counterparts. nih.govfrontiersin.org This reduced reactivity is often attributed to the electronic influence of the oxygen atom within the six-membered ring and the pronounced pyramidal shape of the nitrogen atom, which diminishes the nucleophilicity of the resulting enamine intermediate. nih.govfrontiersin.org Despite these inherent challenges, significant progress has been made in designing highly efficient catalysts that leverage the morpholine framework. frontiersin.org

Morpholine-Based Organocatalysts in Asymmetric Reactions

A notable area of research involves the synthesis and application of β-morpholine amino acids (β-Morph-AAs) as organocatalysts. nih.gov These catalysts have proven to be particularly effective in key carbon-carbon bond-forming reactions, such as the 1,4-addition (or Michael addition) of aldehydes to nitroolefins. frontiersin.org The development of these catalysts was part of a broader effort to design chemical processes guided by the principles of sustainable development, with asymmetric organocatalysis offering a greener route to highly functionalized chiral products. frontiersin.org

The synthesis of these β-Morph-AA catalysts can be achieved starting from commercially available amino acids and epichlorohydrin, allowing for controlled stereochemistry and substitution patterns. nih.govfrontiersin.org In a model reaction, these novel morpholine-based organocatalysts demonstrated remarkable efficiency. Researchers found that even with the known limitations of the morpholine ring in enamine catalysis, their best-performing catalyst required a loading of just 1 mol% to achieve a quantitative conversion of reagents. nih.govfrontiersin.org This level of activity is a significant finding, showcasing that careful catalyst design can overcome the perceived low reactivity of the morpholine scaffold.

The performance of these catalysts in the 1,4-addition reaction was notable not only for the high yields but also for the exceptional stereocontrol. The reactions proceeded with excellent diastereoselection, typically between 90% and 99% diastereomeric excess (d.e.), and good to outstanding enantioselection, with enantiomeric excess (e.e.) values ranging from 70% to 99%, depending on the specific reactants used. nih.govfrontiersin.org Computational studies helped to elucidate the transition state of the reaction, providing a rationale for the high efficiency and stereoselectivity observed. frontiersin.org

| Parameter | Finding |

|---|---|

| Catalyst Type | β-Morpholine Amino Acid (β-Morph-AA) |

| Reaction | 1,4-Addition (Michael Addition) |

| Catalyst Loading | 1 mol% |

| Conversion | Quantitative |

| Diastereomeric Excess (d.e.) | 90% - 99% |

| Enantiomeric Excess (e.e.) | 70% - 99% |

Morpholine Scaffolds in Chiral Ligand Synthesis

Beyond organocatalysis, the synthesis of chiral morpholines is a key objective for creating new ligands for transition-metal-catalyzed reactions. The development of methods to produce enantiomerically pure or enriched morpholine derivatives is crucial. One successful approach is the asymmetric hydrogenation of unsaturated morpholines using a bisphosphine-rhodium catalyst, which yields a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% e.e.). rsc.org

Another powerful strategy involves a one-pot, tandem reaction sequence combining hydroamination and asymmetric transfer hydrogenation (ATH). organic-chemistry.orgubc.ca This method efficiently produces 3-substituted morpholines from aminoalkyne substrates. The process utilizes a titanium catalyst for the initial hydroamination to form a cyclic imine, which is then reduced by a ruthenium catalyst, specifically the Noyori-Ikariya catalyst, to give the chiral morpholine. organic-chemistry.orgubc.ca This tandem approach achieves high yields and enantiomeric excesses greater than 95%. ubc.ca Mechanistic studies revealed that hydrogen-bonding interactions between the oxygen atom in the substrate's backbone and the ligand of the ruthenium catalyst are critical for achieving high enantioselectivity. organic-chemistry.orgubc.ca This insight was so significant that it allowed the strategy to be extended to the synthesis of chiral piperazines by substituting nitrogen for oxygen as the hydrogen-bond acceptor. ubc.ca

The broader field of asymmetric catalysis continually seeks new "privileged" chiral ligands—scaffolds that are effective across a range of reactions. nih.govcapes.gov.br While direct derivatives of 2-benzylmorpholine as ligands are not widely documented, the principles for creating other successful chiral ligands inform potential future designs. For example, chiral bipyridine-type ligands derived from natural products like terpenes have shown promise in copper-catalyzed allylic oxidation (up to 75% e.e.) and cyclopropanation (up to 72% e.e.), demonstrating how chiral scaffolds can be constructed and applied effectively. durham.ac.uk These examples underscore the vast potential for designing new chiral ligands where a morpholine unit could serve as a key structural or stereodirecting element.

| Reaction Type | Catalyst/Ligand System | Product | Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Asymmetric Hydrogenation | Bisphosphine-Rhodium Catalyst | 2-Substituted Morpholines | Up to 99% |

| Tandem Hydroamination/Asymmetric Transfer Hydrogenation | Ti-catalyst followed by RuCl(S,S)-Ts-DPEN | 3-Substituted Morpholines | >95% |

The continued exploration of morpholine-based structures, including those related to 2-benzylmorpholine, promises to yield a new generation of versatile and highly selective organocatalysts and ligands for asymmetric synthesis.

Vii. Analytical and Characterization Methodologies in Academic Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of (R)-2-benzylmorpholine hydrochloride by probing the interactions of the molecule with electromagnetic radiation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. This precision allows for the unambiguous determination of the molecular formula. For this compound, HRMS would be used to confirm the expected elemental composition of C₁₁H₁₆ClNO. The high-resolution capability distinguishes the target compound from other molecules that may have the same nominal mass but different elemental compositions.

Table 3: High-Resolution Mass Spectrometry Data for (R)-2-benzylmorpholine Note: Data presented is for the free base, (R)-2-benzylmorpholine. The hydrochloride salt would show a corresponding molecular ion peak for the protonated base.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅NO |

| Calculated Exact Mass [M+H]⁺ | 178.1226 |

| Observed Exact Mass [M+H]⁺ | Value to be determined experimentally |

Chiral Analysis Methods

Given the chiral nature of this compound, methods that can distinguish between its enantiomers are crucial for confirming the absolute configuration and determining enantiomeric purity.

Optical Rotation Measurements

Optical rotation is a fundamental property of chiral molecules, where a solution of an enantiomerically pure compound rotates the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of the compound. The specific rotation, [α], is a standardized measure of this rotation. For (R)-2-benzylmorpholine, a specific optical rotation value would be measured at a defined temperature (typically 20 or 25 °C) and wavelength (usually the sodium D-line at 589 nm), with a specified concentration and solvent. anton-paar.commdpi.com A positive (+) or negative (-) sign indicates the direction of rotation (dextrorotatory or levorotatory, respectively). The experimentally determined optical rotation provides a key piece of evidence for the identity and enantiomeric purity of the (R)-isomer.

Table 4: Optical Rotation Data for (R)-2-benzylmorpholine This table presents a placeholder for experimental data. The specific rotation value and its sign are critical for characterizing the (R)-enantiomer.

| Parameter | Value |

|---|---|

| Specific Rotation [α]D | Value to be determined experimentally |

| Concentration (c) | e.g., 1 g/100 mL |

| Solvent | e.g., Methanol, Chloroform |

| Temperature | e.g., 20 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomeric Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. To determine the enantiomeric purity of (R)-2-benzylmorpholine, a chiral stationary phase is used in the GC column. gcms.cznih.gov This chiral environment allows for the separation of the (R) and (S) enantiomers, which will have different retention times. The mass spectrometer then detects each eluting enantiomer, and the relative peak areas in the chromatogram can be used to calculate the enantiomeric excess (e.e.) of the sample. mdpi.comgimitec.com This analysis is crucial for quality control in the synthesis of enantiomerically pure compounds.

Table 5: Hypothetical GC-MS Method Parameters for Enantiomeric Purity of (R)-2-benzylmorpholine This table outlines typical parameters for a chiral GC-MS analysis. Specific conditions would need to be optimized.

| Parameter | Condition |

|---|---|

| GC Column | Chiral stationary phase (e.g., cyclodextrin-based) |

| Carrier Gas | Helium or Hydrogen |

| Oven Temperature Program | Optimized gradient for enantiomer separation |

| Injector Temperature | ~250 °C |

| MS Detector | Electron Ionization (EI) or Chemical Ionization (CI) |

| Expected Result | Baseline separation of (R) and (S) enantiomer peaks |

X-ray Crystallography for Absolute Configuration

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.gov This technique requires a single crystal of the compound. When X-rays are diffracted by the crystal, they produce a unique diffraction pattern that can be used to calculate the positions of all atoms in the molecule. For chiral molecules, anomalous dispersion effects can be used to unambiguously determine the absolute stereochemistry (R or S configuration) of each chiral center. nih.gov The resulting crystal structure is often visualized as an Oak Ridge Thermal-Ellipsoid Plot (ORTEP), which depicts the atoms as ellipsoids representing their thermal motion. nih.gov Obtaining a crystal structure of this compound would provide irrefutable proof of its absolute configuration.

Table 6: Crystallographic Data for this compound This table is a placeholder for data that would be obtained from an X-ray crystallographic analysis. Such data is essential for the definitive determination of the compound's absolute structure.

| Parameter | Value |

|---|---|

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | a, b, c, α, β, γ - To be determined |

| Flack Parameter | Value close to 0 for the correct enantiomer |

| Visualization | ORTEP Plot |

Calorimetric Monitoring of Reaction Progress

In the realm of chemical process development and safety, reaction calorimetry stands out as a pivotal analytical technique for the real-time monitoring of reaction progression. This methodology provides critical insights into the thermodynamics and kinetics of a chemical transformation by measuring the heat released or absorbed. For the synthesis of this compound, particularly in scaling up from laboratory to production scales, understanding the reaction's thermal profile is paramount for ensuring a safe and controlled process.

Heat flow calorimetry (HFC) is a commonly employed method for such analyses. youtube.comhelgroup.com It operates by measuring the temperature difference between the reactor contents and the surrounding cooling/heating jacket. youtube.com This temperature differential, once calibrated, allows for the calculation of the heat flow rate (in watts) and, subsequently, the total heat of reaction. youtube.comicheme.org By monitoring the heat evolution over time, researchers can track the reaction rate, identify the onset and completion of the reaction, and detect any unforeseen exothermic events that could lead to a runaway reaction. youtube.comicheme.org

The synthesis of an amine hydrochloride salt, such as this compound, typically involves an exothermic neutralization or N-alkylation step. The heat release rate is directly proportional to the reaction rate. icheme.org Therefore, a calorimetric study would provide a detailed profile of the reaction kinetics. For instance, in a semi-batch process where a reactant is added over time, the heat flow curve would show an increase during the addition phase, corresponding to the rate of reaction, and then a decay as the limiting reagent is consumed, indicating the reaction's completion. icheme.org

A typical calorimetric analysis for a reaction like the synthesis of this compound would involve charging the reactor with the initial reactants and solvent, establishing a stable baseline temperature, and then initiating the reaction (e.g., by adding the final reactant). The instrument records the heat flow throughout the process. This data is crucial for determining key safety parameters such as the maximum heat output and the adiabatic temperature rise, which is the temperature increase that would occur if the cooling system failed. youtube.comicheme.org

The data generated from a calorimetric study can be compiled to provide a comprehensive overview of the reaction's thermal behavior. Below is an illustrative data table representing typical findings from a heat flow calorimetry experiment for a representative exothermic reaction.

| Parameter | Value | Unit | Description |

| Reaction Scale | |||

| Mass of Reactant A | 1.0 | mol | Initial amount of the morpholine (B109124) precursor. |

| Mass of Reactant B | 1.1 | mol | Amount of the benzylating agent or HCl source. |

| Solvent Volume | 500 | mL | The volume of the reaction medium. |

| Thermal Data | |||

| Reaction Temperature | 60 | °C | The setpoint temperature for the reaction. |

| Total Heat of Reaction (ΔH) | -85.2 | kJ/mol | The total energy released per mole of limiting reactant. |

| Maximum Heat Flow (q_max) | 45.0 | W | The peak rate of heat evolution during the reaction. |

| Safety Parameters | |||

| Adiabatic Temperature Rise (ΔT_ad) | 95 | °C | The theoretical temperature increase in the absence of cooling. youtube.com |

| Maximum Temperature of Synthesis Reaction (MTSR) | 155 | °C | The highest temperature the reaction could reach under adiabatic conditions. youtube.com |

Detailed Research Findings:

While specific calorimetric data for the synthesis of this compound is not publicly available, the principles of reaction calorimetry allow for a detailed projection of the expected findings.

Heat of Reaction: The formation of the hydrochloride salt is an exothermic process. A reaction calorimeter would quantify this exotherm, providing a precise value for the enthalpy of reaction (ΔH). This value is essential for designing adequate cooling capacity in larger-scale reactors. icheme.org

Process Safety Assessment: The key output of such a study is the assessment of thermal hazards. The adiabatic temperature rise (ΔT_ad) is calculated from the heat of reaction and the heat capacity of the reaction mixture. icheme.org This, combined with the process temperature, gives the Maximum Temperature of the Synthesis Reaction (MTSR). youtube.com Knowledge of the MTSR is critical to prevent runaway scenarios where the reaction temperature could exceed the boiling point of the solvent or initiate decomposition of the product or reactants. youtube.comicheme.org

Detection of Secondary Events: In-situ calorimetric monitoring can also reveal the presence of any side reactions or secondary exothermic events that may not be detectable by other analytical methods like HPLC or NMR. A deviation from the expected heat flow profile could indicate such an event, prompting further investigation. icheme.org

Viii. Future Research Directions and Emerging Trends

Integration with Flow Chemistry and Automated Synthesis

The pharmaceutical industry has been increasingly adopting continuous flow chemistry over traditional batch processing due to significant advantages in safety, product quality, and scalability. youtube.com Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. youtube.com This methodology offers superior control over reaction parameters such as temperature, pressure, and mixing, which is often difficult to achieve in large-scale batch reactors. youtube.comnih.gov

For the synthesis of (R)-2-benzylmorpholine hydrochloride, the transition to a continuous flow process could offer several benefits. The synthesis of this compound involves steps that can be exothermic or require precise stoichiometric control, conditions that are ideally managed in a flow system. nih.gov Furthermore, the miniaturized nature of flow reactors reduces the volume of hazardous reagents and solvents at any given time, inherently increasing the safety of the process. youtube.com Automated synthesis platforms, which often incorporate flow chemistry, can enable high-throughput screening of reaction conditions to rapidly optimize the synthesis of this compound and its derivatives. The successful application of flow chemistry for the multi-step synthesis of complex chiral molecules, including alkaloids, using heterogeneous catalysts sets a precedent for its potential application in producing morpholine-based pharmaceutical intermediates. rsc.orgmdpi.com An end-to-end continuous synthesis, from starting materials to the final active pharmaceutical ingredient (API) hydrochloride salt, has been demonstrated for other compounds, highlighting a promising future for waste minimization and atom economy in syntheses like that of this compound. rsc.org

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis

| Feature | Traditional Batch Synthesis | Flow Chemistry Synthesis |

|---|---|---|

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer with small reaction volumes and superior heat exchange. youtube.com |

| Scalability | Scaling up can be challenging and may require re-optimization. | More straightforward scale-up by running the system for longer periods. mdpi.com |

| Process Control | Difficult to precisely control temperature, mixing, and reaction time. | Precise control over all reaction parameters, leading to higher consistency. nih.gov |

| Product Quality | Potential for batch-to-batch variability and higher impurity profiles. | Improved product quality and consistency with lower levels of impurities. youtube.com |

| Efficiency | Can involve lengthy reaction times and manual workup procedures. | Reduced reaction times and potential for in-line purification and automation. rsc.org |

Expanding the Scope of Chiral Transformations

The chiral morpholine (B109124) scaffold is a valuable pharmacophore in medicinal chemistry and a key component in asymmetric catalysis. rsc.orgacs.org While this compound itself is primarily known as a pharmaceutical intermediate nih.govchemicalbook.com, its core structure represents a versatile platform for the development of novel organocatalysts or ligands for metal-catalyzed reactions. Research has demonstrated that chiral morpholine derivatives can be highly effective in a range of enantioselective transformations.

Future research could focus on modifying the (R)-2-benzylmorpholine structure to create a new class of catalysts. For example, the nitrogen atom could be functionalized to create organocatalysts for reactions such as Michael additions. Studies have shown that while morpholine-enamines typically exhibit lower reactivity compared to pyrrolidine-based catalysts, strategic substitution on the morpholine ring can lead to highly efficient and selective catalysts. nih.govfrontiersin.org For instance, β-morpholine amino acids have been successfully used in the 1,4-addition of aldehydes to nitroolefins, achieving excellent yields and enantioselectivities. nih.govfrontiersin.org